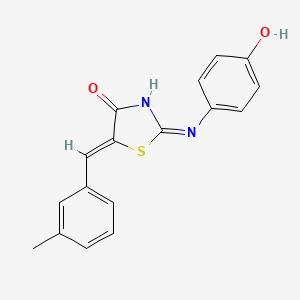
3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone, also known as 3F-4MA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a synthetic analog of the naturally occurring compound, ibogaine, which has been shown to have psychoactive effects. However, unlike ibogaine, 3F-4MA does not have any psychoactive effects and is purely a research chemical. In
科学的研究の応用
Synthetic Methodologies
The synthesis and chemical manipulation of compounds similar to 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone are pivotal in the development of novel photoaffinity reagents, indicating the compound's utility in exploring biological interactions through photoactivated processes. For example, the synthesis of p-Azidotetrafluoroaniline through methods employing stable carbamate intermediates demonstrates the compound's relevance in the synthesis of photoaffinity labels for biological research, highlighting the importance of fluorine and related functional groups in designing probes for biochemical studies (Chehade & Spielmann, 2000).
Optoelectronic Properties
Research into unsymmetrical diarylethene compounds, including those with fluorine atoms, underlines the significance of fluorine substitution on the optoelectronic properties of organic compounds. The study of such compounds reveals that the position of the fluorine atom significantly impacts their photochromism, fluorescence, and electrochemical properties. This suggests potential applications of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone in the development of materials with tailored optoelectronic properties for use in sensors, switches, and other photonic devices (Liu, Pu, & Liu, 2009).
Surface Modification and Separation Technologies
The fluoroalkyl end-capped vinyltrimethoxysilane oligomers' ability to undergo sol-gel reactions in the presence of talc to create superhydrophobic or superhydrophilic surfaces showcases the potential of fluorinated compounds in creating materials for oil/water separation. This demonstrates the applicability of such compounds in environmental remediation technologies and the development of materials with specialized surface properties (Oikawa et al., 2015).
Molecular Electronics and Photovoltaics
The design and synthesis of fused-ring electron acceptors for polymer solar cells, where fluorine substitution plays a critical role in tuning electronic properties, indicate the potential use of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone in the development of high-efficiency solar cells. Fluorine's influence on lowering LUMO energy levels and enhancing electron mobility suggests its utility in creating materials for next-generation photovoltaic devices (Dai et al., 2017).
特性
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHQSZUTIMBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

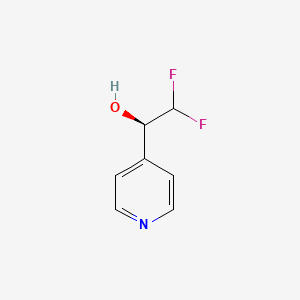
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)
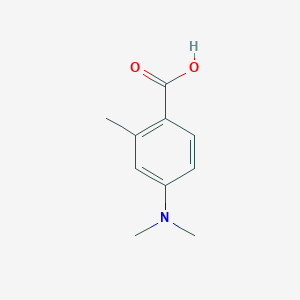



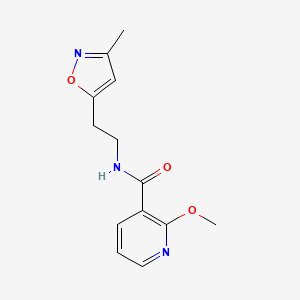

![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)
![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)
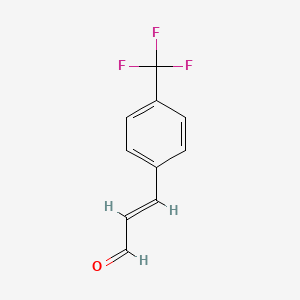
![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)
